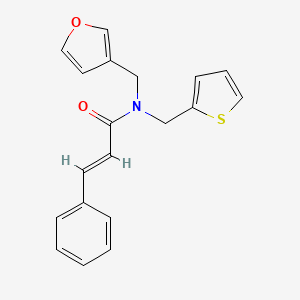
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide, also known as FTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide inhibits the growth of cancer cells and induces apoptosis. N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide has been studied for its potential role in regulating glucose metabolism and improving insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, there are also limitations to using N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are a number of future directions for research on N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide. One area of interest is the development of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and delivery method for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide in cancer treatment. Another area of interest is the potential use of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, more research is needed to understand the mechanism of action of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide and its potential effects on other signaling pathways involved in disease progression.
Synthesemethoden
The synthesis method of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide involves the reaction of cinnamoyl chloride with furfurylamine and thiophen-2-ylmethylamine in the presence of a base. The reaction results in the formation of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide as a white solid with a melting point of 130-132 °C.
Wissenschaftliche Forschungsanwendungen
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide has been studied for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and anti-diabetic effects. In vitro studies have shown that N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide inhibits the growth of cancer cells and induces apoptosis. N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide has been studied for its potential role in regulating glucose metabolism and improving insulin sensitivity.
Eigenschaften
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-3-phenyl-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-19(9-8-16-5-2-1-3-6-16)20(13-17-10-11-22-15-17)14-18-7-4-12-23-18/h1-12,15H,13-14H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKJNVFXTRNEKA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

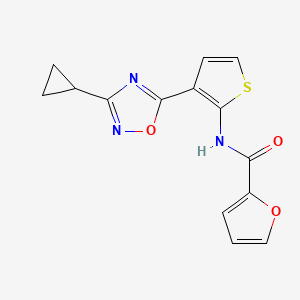
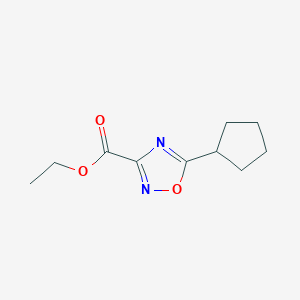
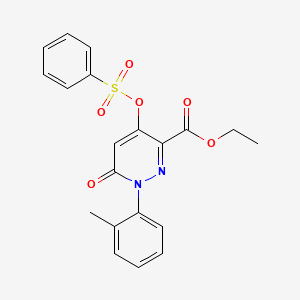
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2899596.png)
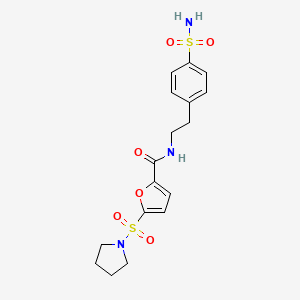
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid](/img/structure/B2899601.png)
![2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2899602.png)
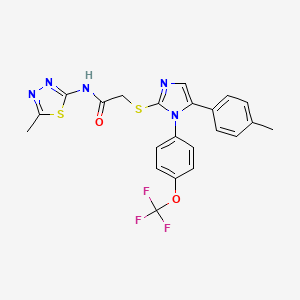
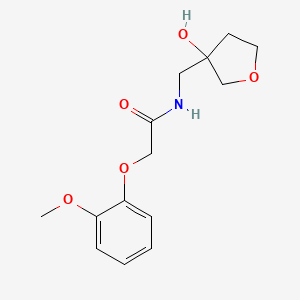
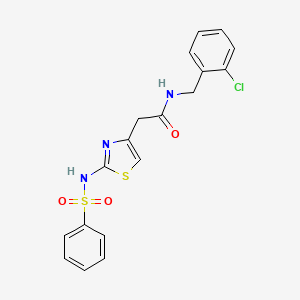
![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899606.png)
![3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2899607.png)
![2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B2899611.png)